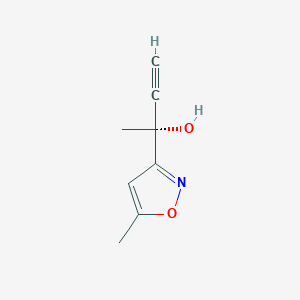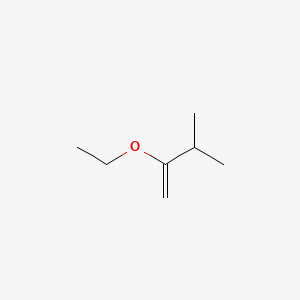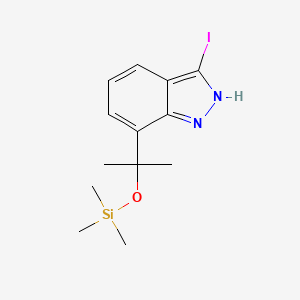
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is a chiral compound featuring an isoxazole ring, a butynyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Butynyl Group: This step may involve Sonogashira coupling reactions between an isoxazole derivative and an alkyne.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include H2 (Hydrogen gas) with a palladium catalyst and LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Potential use in the development of diagnostic tools.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and the butynyl group may play key roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The enantiomer of the compound.
2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The racemic mixture.
2-(isoxazol-3-yl)but-3-yn-2-ol: A similar compound without the methyl group on the isoxazole ring.
Uniqueness
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the methyl group on the isoxazole ring can also influence its chemical reactivity and binding properties.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3/t8-/m1/s1 |
InChI 键 |
YUGDGZWIUSSLGX-MRVPVSSYSA-N |
手性 SMILES |
CC1=CC(=NO1)[C@@](C)(C#C)O |
规范 SMILES |
CC1=CC(=NO1)C(C)(C#C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-Piperidinyl)-3-azaspiro-[5,5]-undecan-2,4-dione](/img/structure/B8364558.png)





![(5R,7S)-7-(4-Bromophenyl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B8364581.png)
![4-Chloro-2-[(1-methyl-3-pyrrolidinyl)oxy]benzamide](/img/structure/B8364593.png)

